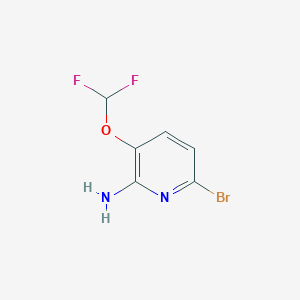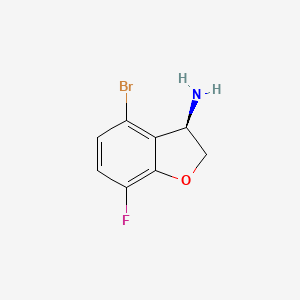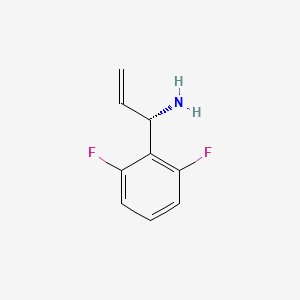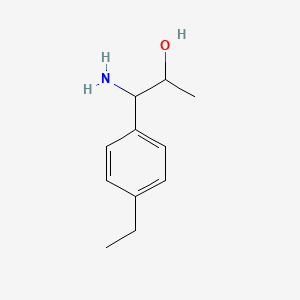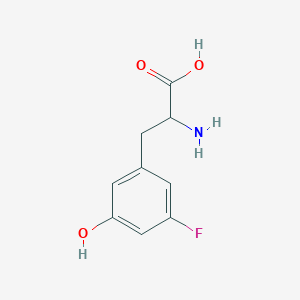
3-Fluoro-5-hydroxy-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-hydroxy-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of phenylalanine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxylation can be achieved through enzymatic or chemical methods, often involving hydroxylating agents like hydrogen peroxide or molecular oxygen in the presence of catalysts .
Industrial Production Methods: Industrial production of fluorinated phenylalanines, including 3-Fluoro-5-hydroxy-DL-phenylalanine, often employs biocatalytic processes due to their selectivity and mild reaction conditions. Enzymes such as fluorinases and hydroxylases are utilized to introduce the fluorine and hydroxyl groups, respectively . These methods are advantageous as they offer high yields and regioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-hydroxy-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, forming fluorinated phenylalanine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fluorinated phenylalanine.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-hydroxy-DL-phenylalanine has diverse applications in scientific research:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
3-Fluoro-DL-phenylalanine: Lacks the hydroxyl group, making it less hydrophilic and altering its reactivity.
5-Hydroxy-DL-phenylalanine: Lacks the fluorine atom, affecting its stability and bioavailability.
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine: Contains an additional trifluoromethyl group, further enhancing its stability and lipophilicity.
Uniqueness: 3-Fluoro-5-hydroxy-DL-phenylalanine is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and potential as a therapeutic and diagnostic agent .
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
Clé InChI |
SMVXELKDUVBXNV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
